molecular formula C16H20N4O B5745138 2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine

2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5745138
M. Wt: 284.36 g/mol
InChI Key: CMDCBKOUPWBDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine has been investigated. This compound has been shown to act as a serotonin receptor antagonist, specifically at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By blocking this receptor, 2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to have antiproliferative effects in cancer cells. Additionally, it has been shown to decrease the release of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments is its specificity for the 5-HT1A receptor. This allows for more targeted research related to the regulation of mood, anxiety, and stress response. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of research results.

Future Directions

There are several future directions for further research related to 2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine. One direction is to investigate its potential use in the treatment of cancer, as it has been shown to have antiproliferative effects in cancer cells. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Finally, research related to its use in the treatment of inflammatory diseases may also be beneficial.

Synthesis Methods

The synthesis of 2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(2-methoxybenzyl)pyrimidine with piperazine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by recrystallization.

Scientific Research Applications

2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated. It has been used in studies related to neuroscience, as it has been shown to have anxiolytic and antidepressant effects. Additionally, it has been studied for its potential use in cancer treatment.

properties

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-15-6-3-2-5-14(15)13-19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDCBKOUPWBDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.